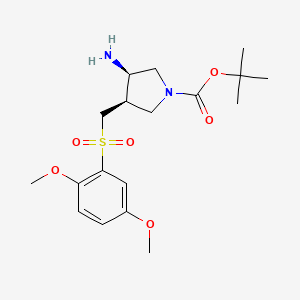

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

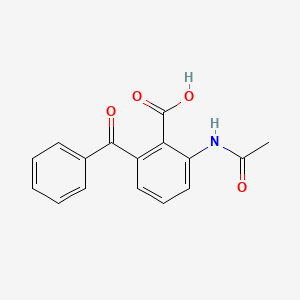

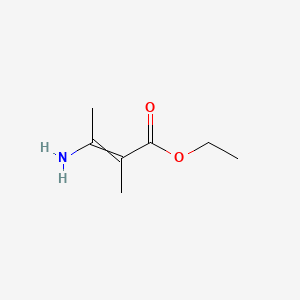

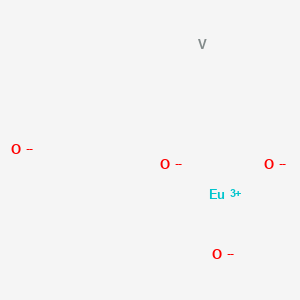

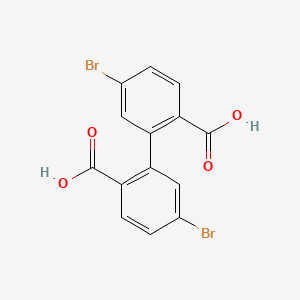

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis

This would involve a detailed description of the molecular structure of the compound, including bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis

This would involve a description of the chemical reactions the compound undergoes, including reactants, products, and conditions.Physical And Chemical Properties Analysis

This would involve a description of the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Chemical Synthesis and Modification

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate and its derivatives are important in chemical synthesis and modification. Studies indicate that related compounds play a significant role in the synthesis of chemically important structures. For instance, Lam, Pai, and Wattenberg (1979) highlighted the synthesis of specific isomers using hydroxyl-protecting reagents, showcasing the compound's role in creating pharmacologically active structures, particularly in cancer research. Additionally, Philip et al. (2020) emphasized the use of chiral sulfinamides, closely related to tert-butyl compounds, as chiral auxiliaries in the synthesis of amines and their derivatives, highlighting their extensive use in stereoselective synthesis and their pivotal role in producing structurally diverse compounds with potential therapeutic applications (Lam, Pai, & Wattenberg, 1979) (Philip, Radhika, Saranya, & Anilkumar, 2020).

Biological Activity and Pharmacology

Compounds structurally similar to (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate have demonstrated significant biological activity. Hudak, Buckley, Schalit, DeFeo, and Reif (1957) studied a series of bis-quaternized piperidine and pyridine carboxylic acid esters of amino alcohols, revealing their potential in inducing hypotensive activity, which could be indicative of the broader therapeutic potential of related compounds. Similarly, research on free radical production in LPS-treated skin by Nakai, Kadiiska, Jiang, Stadler, and Mason (2006) hinted at the involvement of tert-butyl compounds in inflammatory processes, suggesting their possible role in modulating inflammation-related pathways (Hudak, Buckley, Schalit, DeFeo, & Reif, 1957) (Nakai, Kadiiska, Jiang, Stadler, & Mason, 2006).

Potential in Drug Delivery and Pharmacokinetics

The structural and physicochemical properties of (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate and related molecules have implications in drug delivery and pharmacokinetics. Studies have shown that specific modifications of this compound or its analogues could lead to improved drug delivery mechanisms or altered pharmacokinetic profiles, offering potential pathways for therapeutic applications. For example, Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discussed the chemical modification of xylan into biopolymer ethers and esters with specific properties, indicating the versatility of these compounds in forming structures with potential drug delivery applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Safety And Hazards

This would involve a description of the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with the compound.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas of study.

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKXOJBTCIHJIK-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679935 |

Source

|

| Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

1253789-88-6 |

Source

|

| Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)